molecular formula C12H13NO2 B8794488 Methyl 1-ethylindole-3-carboxylate

Methyl 1-ethylindole-3-carboxylate

Cat. No.: B8794488
M. Wt: 203.24 g/mol
InChI Key: VVKGPGIOVJYAHI-UHFFFAOYSA-N
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Description

Methyl 1-ethylindole-3-carboxylate is a heterocyclic organic compound featuring an indole core substituted with an ethyl group at the 1-position and a methyl ester at the 3-position. 1a) have been characterized extensively. For example, crystallographic studies on Methyl 1-methylindole-3-carboxylate reveal a planar indole ring system stabilized by π-π stacking, with hydrogen-bonding interactions involving the ester group contributing to its solid-state stability .

Scientific Research Applications

Biological Applications

Methyl 1-ethylindole-3-carboxylate exhibits a range of biological activities that make it valuable for research and therapeutic development.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. They have been shown to inhibit various bacterial strains, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Indole derivatives are being investigated for their potential anticancer effects. Studies suggest that this compound can induce apoptosis in cancer cells by modulating cell cycle regulation and inhibiting pro-inflammatory pathways .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with disease processes. For instance, it may act as a nitric oxide synthase inhibitor, which is relevant in cardiovascular diseases .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activity. Its derivatives are being explored for use in developing drugs targeting various diseases, including cancer and infections .

Agrochemical Applications

Given its biological activity, this compound is also being evaluated for applications in agrochemicals, particularly as a potential pesticide or herbicide due to its antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for drug development.
Anticancer PropertiesInduced apoptosis in specific cancer cell lines; modulation of signaling pathways noted.
Enzyme InhibitionIdentified as an inhibitor of nitric oxide synthase; implications for cardiovascular health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-ethylindole-3-carboxylate, and how can purity be validated?

  • Methodology : Synthesis typically involves Fischer indole synthesis or alkylation of indole precursors. For example, alkylation at the indole nitrogen with ethyl bromide under basic conditions (e.g., NaH in DMF) can yield the 1-ethyl substituent . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity. Validation methods include HPLC (≥98% purity), NMR (to confirm substitution patterns), and UV/Vis spectroscopy (λmax ~280–290 nm, typical for indole derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl group at N1, carboxylate at C3). Key signals include the methyl ester (~3.8–4.0 ppm in 1^1H NMR) and downfield aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 218.1 for C12_{12}H13_{13}NO2_2) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths/angles and confirms stereochemistry .

Q. How can researchers troubleshoot low yields in the alkylation step of indole derivatives?

  • Methodology : Optimize reaction conditions:

  • Use anhydrous solvents (DMF, THF) and inert atmosphere to prevent side reactions.
  • Adjust base strength (e.g., NaH vs. K2_2CO3_3) to balance reactivity and selectivity.
  • Monitor reaction progress via TLC and quench intermediates to avoid over-alkylation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Use software like Gaussian or ORCA to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. These predict reactivity sites (e.g., electrophilic substitution at C5 of indole) .
  • Compare computed IR/Raman spectra with experimental data to validate models .
  • Analyze non-covalent interactions (e.g., π-stacking) using reduced density gradient (RDG) methods .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous bond lengths?

  • Methodology :

  • Re-examine data collection parameters (e.g., resolution, temperature). High-resolution data (<1.0 Å) reduces errors in bond length determination .
  • Use SHELXL’s refinement tools (e.g., restraints for thermal parameters, TWIN/BASF commands for twinned crystals) .
  • Validate against databases (e.g., Cambridge Structural Database) to identify outliers .

Q. How are puckering coordinates calculated for non-planar rings in this compound derivatives?

  • Methodology :

  • Apply the Cremer-Pople method to define a mean plane for the indole ring. Calculate out-of-plane displacements (zj_j) and derive amplitude (q) and phase (φ) parameters .
  • Use software like Mercury to visualize puckering and compare with similar structures (e.g., cyclopentane derivatives) .

Q. What experimental and computational approaches assess the bioactivity of this compound analogs?

  • Methodology :

  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), or receptor binding (fluorescence polarization) .
  • Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with cannabinoid receptors, given structural similarity to synthetic cannabinoids) .
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. pentyl groups) with activity trends .

Q. Notes

  • Advanced questions emphasize interdisciplinary methods (e.g., combining crystallography with DFT).
  • Contradictions in data require iterative refinement and validation against established databases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • Methyl 1-methylindole-3-carboxylate : Shares the indole-3-carboxylate backbone but substitutes a methyl group at the 1-position. Its crystal structure (space group P2₁/c) confirms rigidity due to intermolecular hydrogen bonds involving the ester oxygen .
  • Ethyl 1-ethyl-3-methyl-2-oxoindoline-3-carboxylate : An indoline derivative with ethyl and methyl substituents. The saturated six-membered ring and ketone group reduce aromaticity, altering reactivity compared to indole-based esters .
  • Methyl 1-methyl-β-carboline-3-carboxylate : A β-carboline derivative with a fused pyrido-indole system. This compound exhibits a higher melting point (>200°C) due to extended conjugation and stronger intermolecular interactions .
  • Methyl salicylate : A simpler aromatic ester lacking the indole core. Its volatility and lower molecular weight (152.15 g/mol) contrast sharply with indole derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Methyl 1-ethylindole-3-carboxylate* ~229.27 Not reported Indole, ethyl, methyl ester Hypothesized: Drug discovery
Methyl 1-methylindole-3-carboxylate 215.23 >200 (decomposes) Indole, methyl, methyl ester Crystallography studies
Methyl 1-methyl-β-carboline-3-carboxylate 244.27 >200 β-carboline, methyl ester Oxidation reactions
Methyl salicylate 152.15 -8 Phenol, methyl ester Fragrance, topical analgesics

*Estimated properties based on structural analogues.

Preparation Methods

Direct Alkylation-Esterification Sequential Approach

The most widely documented route involves sequential N1-ethylation of indole-3-carboxylic acid followed by esterification. A representative protocol derived from analogous indole alkylation systems involves refluxing indole-3-carboxylic acid with ethyl iodide in methanol using sodium methoxide as a base .

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the indole NH by sodium methoxide, forming a resonance-stabilized anion that undergoes nucleophilic attack on ethyl iodide. Subsequent esterification with methanol under acidic conditions yields the target compound. Key parameters include:

  • Molar ratios : A 2:1 excess of ethyl iodide to indole-3-carboxylic acid ensures complete alkylation .

  • Temperature : Reflux conditions (65–70°C) for 4–6 hours optimize both alkylation and esterification .

  • Base selection : Sodium methoxide outperforms weaker bases (e.g., K₂CO₃) by achieving >95% N1-ethylation selectivity .

Typical Yield : 82–89% after recrystallization from methanol-water (3:7) .

One-Pot Alkylation Using Dimethyl Sulfate

Dimethyl sulfate (DMS) serves as a dual alkylating agent for simultaneous N1-ethylation and esterification, though this requires careful stoichiometric control. A modified procedure from indazole methylation systems adapts DMS in methanol with calcium oxide as a base :

Procedure and Optimization

  • Base activation : Calcium oxide (2.0 equiv) is refluxed in methanol to generate calcium methoxide in situ .

  • Alkylation : Indole-3-carboxylic acid (1.0 equiv) is added, followed by dropwise DMS (2.0 equiv) under reflux for 4 hours .

  • Workup : Adjusting the pH to 4 precipitates calcium sulfate, which is filtered, and the filtrate is concentrated to isolate the crude product .

Critical Parameters :

  • DMS addition rate : Slow addition minimizes O-alkylation side products.

  • pH control : Maintaining alkaline conditions (pH >12) during alkylation prevents premature ester hydrolysis .

Yield : 78–85% with HPLC purity >98% after slurry purification .

Transition Metal-Catalyzed Methods

Palladium-catalyzed routes enable modular construction of the indole ring with pre-installed N1-ethyl and C3-ester groups. While specific data for Methyl 1-ethylindole-3-carboxylate is limited, analogous systems using methyl 2-methylindole-3-carboxylate suggest viable pathways:

Intramolecular Cyclization

A reported method employs Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%) in DMF at 120°C to cyclize ethyl-substituted enamine precursors.

Key Advantages :

  • Regioselectivity : Directs substitution to the N1 position without protecting groups.

  • Functional group tolerance : Compatible with ester groups at C3.

Challenges :

  • Substrate availability : Requires specialized precursors like ethyl-substituted β-keto esters.

  • Yield : 65–72% in model systems, lower than classical alkylation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Sequential alkylation 82–8998–99HighModerate
One-pot DMS 78–8597–99ModerateHigh
Pd-catalyzed65–7295–97LowLow

Key Observations :

  • Classical alkylation methods (Sections 1–2) offer superior yields and scalability for industrial applications.

  • Transition metal catalysis (Section 3) provides synthetic flexibility but remains limited by precursor complexity.

Purification and Analytical Validation

Recrystallization Techniques

Slurry purification in methanol-water (3:7) effectively removes unreacted starting materials and regioisomers (e.g., 2-ethylindole derivatives) .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.32 (q, J = 7.1 Hz, 2H, NCH₂), 7.20–7.35 (m, 4H, Ar-H) .

  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=C aromatic) .

Industrial-Scale Considerations

Large-scale production favors the one-pot DMS method due to reduced solvent usage and shorter reaction times. However, dimethyl sulfate’s toxicity necessitates stringent safety protocols, including closed-system reactors and scrubbers for SO₂ mitigation .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 1-ethylindole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-13-8-10(12(14)15-2)9-6-4-5-7-11(9)13/h4-8H,3H2,1-2H3

InChI Key

VVKGPGIOVJYAHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with 1H-indole-3-carboxylic acid methyl ester (2 g, 11.41 mmol) and iodoethane (4.4 g, 28.5 mmol) in dry THF (25 mL). The mixture was stirred in a water bath and a 60% dispersion of sodium hydride (0.68 g, 17.12 mmol) in mineral oil was added in portions over 5 minutes. The reaction stirred for 48 hours and was quenched by careful addition of water. The mixture was extracted with dichloromethane (2×100 mL), dried over sodium sulfate and evaporated under reduced pressure. The crude product was purified by silica flash chromatography (10% ethyl acetate/heptane) to give 1-ethyl-1H-indole-3-carboxylic acid methyl ester (1.8 g). 1H NMR [CDCl3]: δ 8.22-8.15 (m, 1H), 7.87 (s, 1H), 7.42-7.33 (m, 1H), 7.31-7.25 (m, 2H), 4.22 (q, 2H), 3.92 (s, 3H), 1.52 (t, 3H).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

In DMF (8.0 ml) was suspended sodium hydride (60% in oil, 273.9 mg, 6.846 mmol). To the resulting suspension was added methyl indole-3-carboxylate (399.8 mg, 2.282 mmol) under stirring at 0° C. The reaction mixture was stirred for 40 minutes at the same temperature. To the mixture was added ethyl iodide (0.27 ml, 3.423 mmol) at 0° C., followed by stirring at the same temperature for further 2 hours. Water was added to the reaction mixture to terminate the reaction. The reaction mixture was extracted with ethyl acetate. The extract was washed successively with 1N HCl and saturated brine, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, whereby methyl 1-ethylindole-3-carboxylate was obtained. The resulting compound was provided for the subsequent reaction without further purification.
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